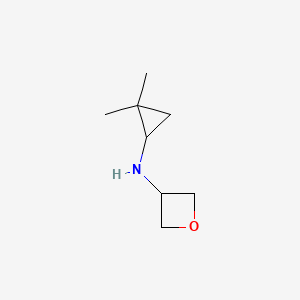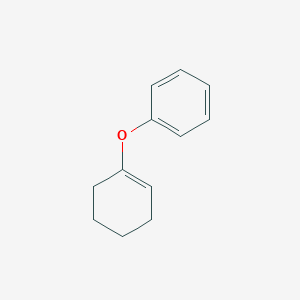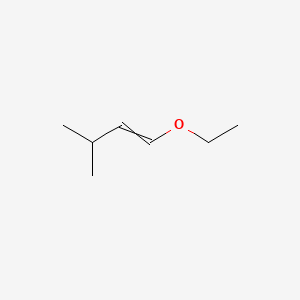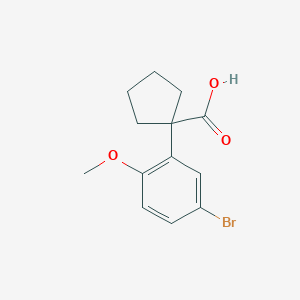
N-(2,2-dimethylcyclopropyl)oxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethylcyclopropyl)oxetan-3-amine: is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a unique structure that includes a cyclopropyl group and an oxetane ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylcyclopropyl)oxetan-3-amine typically involves the reaction of 2,2-dimethylcyclopropylamine with oxetan-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a suitable solvent like dimethyl sulfoxide (DMSO) or tert-butanol (t-BuOH) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2-dimethylcyclopropyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, in solvents like water or acetone, at room temperature or slightly elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF), under reflux conditions.
Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN), often at elevated temperatures.
Major Products:
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with different substituents replacing the amine group.
Applications De Recherche Scientifique
N-(2,2-dimethylcyclopropyl)oxetan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of N-(2,2-dimethylcyclopropyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
N-(2,2-dimethylcyclopropyl)oxetan-3-amine: can be compared with other oxetane-containing compounds and cyclopropylamines, such as:
Uniqueness: The uniqueness of this compound lies in its combination of a cyclopropyl group and an oxetane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1341693-52-4 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
N-(2,2-dimethylcyclopropyl)oxetan-3-amine |
InChI |
InChI=1S/C8H15NO/c1-8(2)3-7(8)9-6-4-10-5-6/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
XKUXWYPSCVUEAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1NC2COC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B11721729.png)
![4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11721731.png)



![2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B11721757.png)

![1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11721786.png)






